An In-depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride
This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon data from closely related analogs and general principles of piperidine chemistry, this document will explore its chemical identity, physicochemical properties, potential synthesis, and prospective pharmacological applications. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane permeability, and reduced toxicity.[1] The specific substitution pattern on the piperidine ring allows for fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets. The 3,3-disubstituted piperidine motif, as seen in the title compound, is of particular interest as it introduces a quaternary center, which can impart unique conformational constraints and metabolic stability.
Molecular Structure and Chemical Identity
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chiral molecule featuring a central piperidine ring substituted at the 3-position with both an ethyl carboxylate group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.
While a universally recognized CAS number for this specific compound is not consistently reported across major chemical databases, some commercial suppliers have listed it under CAS number 1189694-37-8.[3] However, researchers should exercise caution and verify the identity of any obtained samples through rigorous analytical characterization.
Table 1: Chemical Identity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride | C₁₅H₂₁ClFNO₂ | 317.79 | 1189694-37-8 (unverified) |
| 3-(4-Chlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride[4][5] | C₁₅H₂₁Cl₂NO₂ | 318.24 | 176524-12-2 |
| Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride[6] | C₁₆H₂₄ClNO₃ | 313.82 | 176524-06-4 |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic compounds. |
| Melting Point | Likely in the range of 100-200 °C | Based on melting points of similar piperidine hydrochloride salts. For example, Ethyl piperidine-3-carboxylate hydrochloride has a melting point of 100-102 °C.[7] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form increases aqueous solubility. |
| pKa | Estimated to be around 8-10 for the piperidine nitrogen. | Typical pKa range for the conjugate acid of a secondary amine in a piperidine ring. |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can be conceptualized based on established methods for the synthesis of 3-substituted piperidine-3-carboxylates.[8][9] A common strategy involves the alkylation of a piperidine-3-carboxylate precursor.
Caption: Proposed synthetic workflow for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.
Step-by-Step Methodology:
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Protection of the Piperidine Nitrogen: Ethyl nipecotate (ethyl piperidine-3-carboxylate) is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent N-alkylation in the subsequent step.
-
Alkylation: The N-protected ethyl nipecotate is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon to the ester. The resulting enolate is then reacted with 4-fluorobenzyl bromide to introduce the benzyl group at the 3-position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the free secondary amine.
-
Salt Formation: The final product is obtained by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound would rely on a suite of standard analytical techniques.
Table 3: Key Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | - Signals for the aromatic protons of the 4-fluorobenzyl group. - A singlet or AB quartet for the benzylic CH₂ protons. - A quartet and a triplet for the ethyl ester protons. - Complex multiplets for the piperidine ring protons. - A broad singlet for the N-H proton of the hydrochloride salt. |
| ¹³C NMR | - Resonances for the aromatic carbons, showing C-F coupling. - A signal for the benzylic carbon. - A signal for the quaternary carbon at the 3-position. - Signals for the piperidine ring carbons. - Signals for the ester carbonyl and ethyl group carbons. |
| FT-IR | - A broad absorption band for the N-H stretch of the ammonium salt. - A strong absorption for the C=O stretch of the ester. - Bands corresponding to C-H stretches and C=C stretches of the aromatic ring. |
| Mass Spectrometry | - The molecular ion peak corresponding to the free base. |
| Elemental Analysis | - The percentage composition of C, H, N, Cl, and F should match the calculated values for the molecular formula. |
Potential Pharmacological Applications
While no specific biological activity has been reported for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, the broader class of 3-arylmethyl-piperidine derivatives has been investigated for various therapeutic applications. The structural motifs present in the title compound suggest several potential areas of pharmacological relevance.
Caption: Potential pharmacological relevance of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.
Central Nervous System (CNS) Disorders
Piperidine derivatives are well-established modulators of CNS targets. The incorporation of a piperidine ring can facilitate crossing the blood-brain barrier.
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NMDA Receptor Antagonism: Certain piperidine-2-carboxylic acid derivatives have been shown to be potent N-methyl-D-aspartate (NMDA) receptor antagonists.[10] Given the structural similarity, it is plausible that 3-substituted piperidine-3-carboxylates could also interact with NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders.
-
Sigma (σ) Receptor Ligands: Aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands with antiproliferative properties.[11] The 3-substituted piperidine core of the title compound could serve as a scaffold for the development of novel sigma receptor modulators.
Analgesic and Anti-inflammatory Activity
The close structural analog, 3-(4-chlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, is utilized in the development of novel analgesics and anti-inflammatory drugs.[5] This suggests that the 4-fluoro analog may possess similar properties.
Enzyme Inhibition
Derivatives of 4-(4-fluorobenzyl)piperidine have been explored as tyrosinase inhibitors, which are of interest for treating skin pigmentation disorders. The presence of the 4-fluorobenzyl moiety in the title compound suggests that it could be investigated for inhibitory activity against tyrosinase or other enzymes.
Conclusion and Future Directions
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a valuable chemical entity with significant potential as a building block in the synthesis of more complex, biologically active molecules. While direct experimental data for this compound is scarce, a comprehensive profile can be inferred from the rich chemistry and pharmacology of its structural analogs.
Future research should focus on:
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Definitive Synthesis and Characterization: A well-documented synthesis and thorough analytical characterization are necessary to establish a definitive set of physicochemical properties.
-
Biological Screening: Systematic screening of this compound and its derivatives against a panel of CNS receptors and enzymes would elucidate its pharmacological profile and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will be crucial for understanding the SAR and optimizing for potency and selectivity against specific biological targets.
This in-depth guide, based on the synthesis of available data, provides a solid foundation for researchers and drug development professionals to embark on further investigation of this promising piperidine derivative.
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